Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3)
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: In-Depth Technical Guide
Executive Summary
In the landscape of advanced molecular design, the strategic utilization of bisphenol derivatives extends far beyond traditional polymer science. Bis-(3-acetyl-4-hydroxyphenyl)-methane (CAS 28467-22-3) represents a highly versatile, functionalized scaffold characterized by a methylene-bridged bisphenol core flanked by ortho-acetyl groups[1]. This unique structural motif provides a dual utility: it serves as a high-performance monomer for advanced cross-linked resins and acts as a critical precursor for synthesizing bioactive bis-chalcones in pharmacological research[2].
This technical guide provides an authoritative analysis of its physicochemical properties, structural implications, and field-proven synthetic workflows, designed to empower researchers in both materials science and drug discovery.
Structural and Physicochemical Profiling
The molecular architecture of Bis-(3-acetyl-4-hydroxyphenyl)-methane dictates its reactivity and physical behavior. The central sp³-hybridized methylene bridge breaks the π -conjugation between the two aromatic rings, granting the molecule significant conformational flexibility. This "V-shaped" geometry is crucial for intercalating into biological receptor pockets or forming dynamic polymer networks.
Furthermore, the proximity of the 4-hydroxyl and 3-acetyl groups enables strong intramolecular hydrogen bonding. This interaction stabilizes the phenoxide anion (lowering the pKa compared to unfunctionalized bisphenol F) and directs subsequent electrophilic or nucleophilic attacks.
Quantitative Data Summary
The following table synthesizes the validated and predicted physicochemical properties of the compound, essential for calculating reaction stoichiometries and designing purification systems.
| Property | Value | Source / Method |
| Molecular Formula | C₁₇H₁₆O₄ | Standard[1] |
| Molecular Weight | 284.31 g/mol | Standard[3] |
| Melting Point | 155–156 °C | Experimental[3],[4] |
| Boiling Point | 478.1 ± 45.0 °C | Predicted[3],[5] |
| Density | 1.242 ± 0.06 g/cm³ | Predicted[5],[4] |
Note: Predicted values for boiling point and density are derived from computational models based on molecular topology and are standard references in chemical databases.
Chemical Reactivity and Synthetic Workflows
The true value of CAS 28467-22-3 lies in its bifunctional reactivity. The core synthesis relies on an electrophilic aromatic substitution, while its downstream applications leverage the acetyl groups for aldol-type condensations.
Figure 1: Synthetic pathways and downstream applications of CAS 28467-22-3.
Synthesis of the Core Scaffold
The synthesis of Bis-(3-acetyl-4-hydroxyphenyl)-methane is achieved via the acid-catalyzed condensation of 2-acetylphenol (o-hydroxyacetophenone) with formaldehyde. The reaction is regioselective; the hydroxyl group strongly activates the para position (relative to the OH), directing the formaldehyde attack to form the methylene bridge.
Downstream Functionalization: The Bis-Chalcone Pathway
In drug development, the two acetyl groups serve as perfect enolate precursors. Under basic conditions, they undergo a double Claisen-Schmidt condensation with aryl aldehydes to yield bis-chalcones. These extended conjugated systems are highly valued for their ability to act as Michael acceptors in biological systems, specifically targeting cysteine residues on inflammatory kinases.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Causality is embedded in the methodology to explain why specific parameters are chosen.
Protocol 1: Acid-Catalyzed Synthesis of CAS 28467-22-3
Objective: Synthesize the core bisphenol scaffold while preventing runaway polymerization (novolac formation).
-
Reagent Preparation: Dissolve 2.1 equivalents of 2-acetylphenol in glacial acetic acid. Causality: A slight excess of the phenol limits the formation of higher molecular weight oligomers. Glacial acetic acid acts as both a solvent and a mild co-catalyst.
-
Catalyst Addition: Add a catalytic amount of concentrated HCl (37%) or p-toluenesulfonic acid (p-TSA).
-
Electrophile Introduction: Slowly add 1.0 equivalent of formaldehyde (as a 37% aqueous formalin solution) dropwise over 30 minutes at room temperature.
-
Thermal Activation: Elevate the temperature to 85 °C and stir continuously for 12 hours.
-
Workup: Pour the reaction mixture into ice-cold distilled water to precipitate the crude product. Filter and wash with cold water to remove residual acid.
-
Validation & Quality Control:
-
TLC Check: Run a Thin Layer Chromatography (Hexane:Ethyl Acetate, 7:3). The disappearance of the 2-acetylphenol spot and the emergence of a lower Rf spot confirms conversion.
-
Thermal Validation: Recrystallize the crude solid from hot ethanol. Verify the purity by measuring the melting point; a sharp transition at 155–156 °C [3] confirms the absence of polymeric impurities.
-
Protocol 2: Synthesis of Bis-Chalcone Derivatives
Objective: Execute a double Claisen-Schmidt condensation for pharmacological screening.
-
Enolate Formation: Dissolve 1.0 equivalent of Bis-(3-acetyl-4-hydroxyphenyl)-methane in absolute ethanol. Add 40% aqueous KOH dropwise until the solution turns deep yellow. Causality: The strong base deprotonates both the phenolic OH and the acetyl α -carbons, forming a highly reactive bis-enolate.
-
Condensation: Add 2.2 equivalents of the desired substituted benzaldehyde. Stir at room temperature for 24–48 hours.
-
Workup: Neutralize the mixture by pouring it into an ice-cold 1M HCl solution. The bis-chalcone will precipitate as a brightly colored solid.
-
Validation & Quality Control:
-
Visual/Physical Check: The extended π -conjugation shifts the absorption spectrum, resulting in a distinct yellow/orange powder.
-
NMR Confirmation: Conduct ¹H-NMR analysis. The validation is confirmed by the disappearance of the acetyl methyl protons (~2.5 ppm) and the appearance of trans-alkene doublets ( J≈15−16 Hz ) in the 7.4–7.8 ppm range, proving the E-geometry of the enone system.
-
Applications in Drug Development & Materials Science
Pharmacological Potential
Bis-chalcones derived from CAS 28467-22-3 are potent modulators of inflammatory pathways. The α,β -unsaturated ketone moiety acts as a soft electrophile, covalently binding to the active site cysteines of the IKK complex. This prevents the phosphorylation of I κ B α , thereby halting the nuclear translocation of NF- κ B and suppressing pro-inflammatory cytokine expression.
Figure 2: Proposed anti-inflammatory signaling mechanism of bis-chalcone derivatives.
Advanced Materials
In polymer science, the free phenolic hydroxyl groups of CAS 28467-22-3 can be reacted with epichlorohydrin to yield specialized epoxy resins. Unlike standard Bisphenol A (BPA) resins, the presence of the ortho-acetyl groups increases the free volume of the polymer network and provides secondary sites for cross-linking with amine hardeners, resulting in materials with superior thermal stability and distinct dielectric properties.
References
-
Title: BIS-(3-ACETYL-4-HYDROXYPHENYL)-METHANE - Physico-chemical Properties Source: ChemBK URL: [Link]
